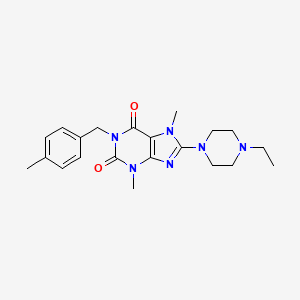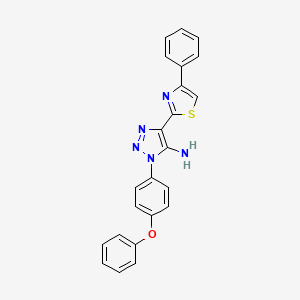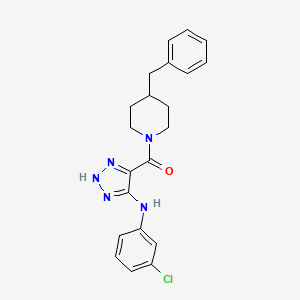
(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality (4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
The compound has shown potential as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Studies have indicated that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests its potential application in developing new cancer therapies.
Antimicrobial Activity
Pyrimidine scaffolds, which are part of the compound’s structure, have been associated with antimicrobial properties. They have been synthesized and tested against various bacterial and fungal strains, showing promising activity comparable to standard drugs . This indicates the compound’s potential use in creating new antimicrobial agents to combat resistant pathogens.
Enzymatic Inhibition
The compound’s ability to inhibit CDK2 also suggests its use in enzymatic studies. By understanding how it inhibits CDK2, researchers can gain insights into the enzyme’s function and potentially discover new regulatory mechanisms within the cell cycle .
Molecular Modeling
The compound’s structure can be used in molecular modeling investigations to understand its interaction with biological targets like CDK2. This can aid in the design of more potent derivatives with improved specificity and efficacy for therapeutic applications .
Cell Cycle Analysis
Research has shown that the compound can cause alterations in cell cycle progression. This application is crucial in understanding the mechanisms of cell division and identifying potential checkpoints for therapeutic intervention .
Apoptosis Induction
The compound has been selected for further investigations due to its potent dual activity against cancer cell lines and CDK2. It has been shown to induce apoptosis within cancer cells, which is a desirable effect for cancer treatments aiming to eliminate malignant cells .
Drug Design and Development
The structural features of the compound make it a valuable scaffold for drug design. Its interactions with CDK2 can be studied to develop new drugs that can selectively target cancer cells without affecting normal cells .
Pharmacological Research
Given its diverse biological activities, the compound can be used in pharmacological research to explore its effects on different biological pathways. This can lead to the discovery of novel pharmacological agents with multiple therapeutic applications .
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-17-7-4-8-18(14-17)23-20-19(24-26-25-20)21(28)27-11-9-16(10-12-27)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQURINLQZYYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
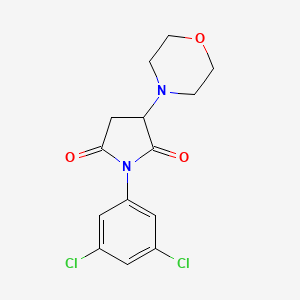
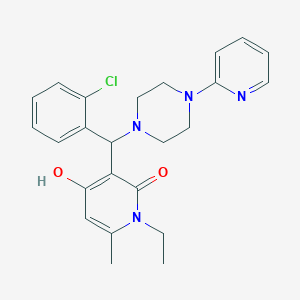
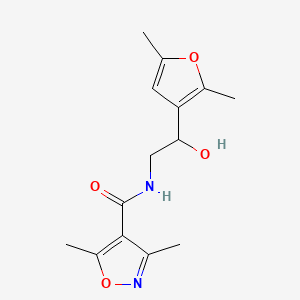
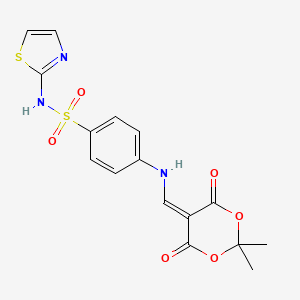

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
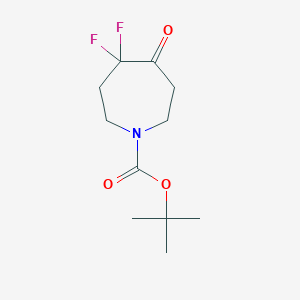
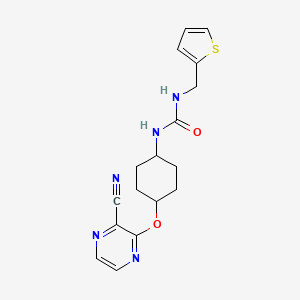
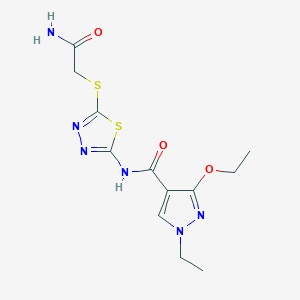
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
